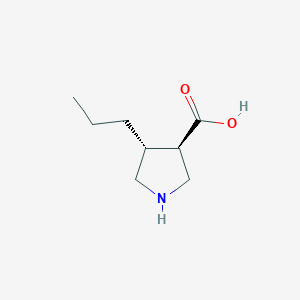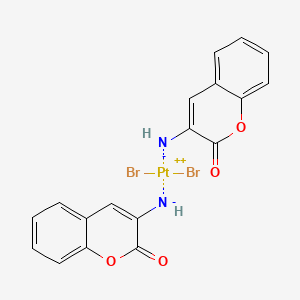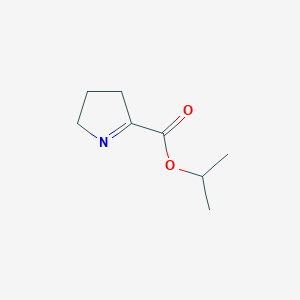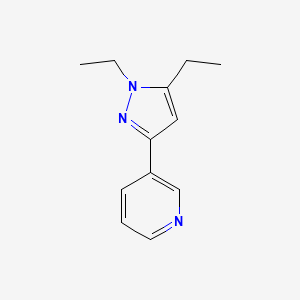
(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring with a propyl group at the 4th position and a carboxylic acid group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-protected amino acids with suitable leaving groups under basic conditions. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production often employs enantioselective synthesis techniques to ensure the desired stereochemistry. This can involve the use of chiral auxiliaries or catalysts to achieve high yields and purity. The process may also include steps for purification, such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the propyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrrolidine ring can participate in substitution reactions, where the propyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-propylpyrrolidine-3-carboxylic acid derivatives with ketone or carboxylic acid functionalities.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator, depending on the target and the context of its use.
Comparación Con Compuestos Similares
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group at the 2nd position.
4-Methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness: (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Propiedades
Número CAS |
261896-37-1 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(3R,4R)-4-propylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-9-5-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
Clave InChI |
LFAIKXJBEQFLIL-BQBZGAKWSA-N |
SMILES isomérico |
CCC[C@H]1CNC[C@@H]1C(=O)O |
SMILES canónico |
CCCC1CNCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)

![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)




![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
